2-(Azetidin-3-ylfluoromethyl)pyrimidine

Lipophilicity Drug-likeness Physicochemical profiling

2-(Azetidin-3-ylfluoromethyl)pyrimidine (CAS 2408666-39-5; molecular formula C₈H₁₀FN₃; molecular weight 167.18 g/mol) is a heterocyclic building block comprising a pyrimidine core linked via a monofluoromethylene bridge to an azetidine ring at the 3-position. The compound features one hydrogen-bond donor, three hydrogen-bond acceptors, a topological polar surface area (TPSA) of 37.81 Ų, and a computed LogP of 0.7066, placing it within favorable drug-like physicochemical space.

Molecular Formula C8H10FN3
Molecular Weight 167.18 g/mol
Cat. No. B12982980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-ylfluoromethyl)pyrimidine
Molecular FormulaC8H10FN3
Molecular Weight167.18 g/mol
Structural Identifiers
SMILESC1C(CN1)C(C2=NC=CC=N2)F
InChIInChI=1S/C8H10FN3/c9-7(6-4-10-5-6)8-11-2-1-3-12-8/h1-3,6-7,10H,4-5H2
InChIKeyNTCCAPGNRRAKJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-3-ylfluoromethyl)pyrimidine – Structural Identity, Physicochemical Baseline, and Procurement Profile


2-(Azetidin-3-ylfluoromethyl)pyrimidine (CAS 2408666-39-5; molecular formula C₈H₁₀FN₃; molecular weight 167.18 g/mol) is a heterocyclic building block comprising a pyrimidine core linked via a monofluoromethylene bridge to an azetidine ring at the 3-position . The compound features one hydrogen-bond donor, three hydrogen-bond acceptors, a topological polar surface area (TPSA) of 37.81 Ų, and a computed LogP of 0.7066, placing it within favorable drug-like physicochemical space . It is commercially available from multiple suppliers at a nominal purity of 98% (HPLC), typically in quantities from 1 g to 10 g, and is supplied exclusively for research use .

Why 2-(Azetidin-3-ylfluoromethyl)pyrimidine Cannot Be Replaced by Common Azetidinyl-Pyrimidine Analogs


Azetidinyl-pyrimidine building blocks are not interchangeable commodities. The attachment regiochemistry of the azetidine ring (C2 vs. C3 vs. C4 of the pyrimidine), the nature of the linker (direct bond vs. methylene vs. heteroatom), and the fluorination pattern (monofluoromethyl vs. difluoromethyl vs. non-fluorinated) each independently govern the electronic, conformational, and pharmacokinetic properties of the final elaborated compounds [1]. SAR studies on 3-substituted azetidinylpyrimidine scaffolds have demonstrated that even minor modifications at the azetidine 3-position can determine functional selectivity—for example, shifting pharmacological profiles between PDE4 inhibition and dual M3 antagonism/PDE4 inhibition within the same chemotype [1]. Consequently, substituting 2-(azetidin-3-ylfluoromethyl)pyrimidine with its non-fluorinated, difluoromethyl, or regioisomeric analogs without experimental validation risks altering target affinity, selectivity, metabolic stability, and intellectual property position in ways that are not predictable from structural similarity alone [2].

2-(Azetidin-3-ylfluoromethyl)pyrimidine – Comparator-Anchored Quantitative Differentiation Evidence


LogP Modulation: Monofluoromethyl Linker Confers Intermediate Lipophilicity Between Non-Fluorinated and Difluoromethyl Analogs

The computed LogP of 2-(azetidin-3-ylfluoromethyl)pyrimidine (0.7066) is intermediate between that of the non-fluorinated, directly attached analog 2-(azetidin-3-yl)pyrimidine (which lacks the fluoromethylene bridge and is expected to exhibit lower LogP due to the absence of the lipophilic fluorine and methylene spacer) and the difluoromethyl analog 2-(azetidin-3-yldifluoromethyl)pyrimidine (computed LogP 0.7878) . Each additional fluorine atom on the methylene linker incrementally raises LogP by approximately 0.08 units in this scaffold, while the methylene spacer itself contributes additional lipophilicity versus a direct azetidine–pyrimidine bond. This intermediate LogP positions the monofluoromethyl compound as a balanced choice for programs requiring moderate lipophilicity—higher than non-fluorinated variants for membrane permeability, yet lower than the difluoromethyl analog to mitigate risks of excessive lipophilicity (LogP > 5)-driven promiscuity and poor solubility [1].

Lipophilicity Drug-likeness Physicochemical profiling

Azacycle Basicity Tuning: Monofluoromethyl Preserves Higher Azetidine pKa Than the Difluoromethyl Analog, Modulating Protonation State at Physiological pH

The electron-withdrawing effect of fluorine atoms on the azetidine nitrogen basicity is cumulative: each additional fluorine on the exocyclic methyl group incrementally lowers the pKa of the azetidine conjugate acid. For the monofluoromethyl-substituted azetidine scaffold, the predicted pKa of the ring nitrogen is approximately 10.0 , whereas the difluoromethyl-substituted azetidine exhibits a substantially lower predicted pKa in the range of 7.2–7.8 . At physiological pH (7.4), the monofluoromethyl azetidine remains predominantly protonated (>95%), while the difluoromethyl variant approaches its pKa, resulting in a mixed protonation state (~50% protonated). This differential protonation directly impacts the compound's ability to engage in ionic interactions with target carboxylate residues (e.g., Asp/Glu in kinase hinge regions), its lysosomal trapping propensity, and its passive membrane permeability [1]. The monofluoromethyl compound thus retains sufficient basicity for strong electrostatic target engagement while avoiding the excessive basicity (pKa >10.5) of non-fluorinated azetidines that can lead to poor oral bioavailability due to high polarity and lysosomal sequestration .

Basicity pKa Drug design

Metabolic Stability Advantage: Monofluorinated Azetidines Exhibit High Intrinsic Microsomal Stability Comparable to Difluorinated Analogs, Without the Metabolic Liability of 3,3-Difluoroazetidine

A comprehensive systematic study of mono- and difluorinated saturated heterocyclic amines by Melnykov et al. (2023) demonstrated that intrinsic microsomal clearance (Cl_int) measurements revealed high metabolic stability across the monofluorinated azetidine series, with the notable exception of the 3,3-difluoroazetidine derivative, which was identified as metabolically labile [1]. The monofluoromethyl substitution pattern, in which the fluorine atom is positioned on the exocyclic methylene spacer rather than directly on the azetidine ring, avoids the metabolic vulnerability associated with geminal difluorination on the ring (i.e., the 3,3-difluoro motif). By contrast, the difluoromethyl analog of the target compound (2-(azetidin-3-yldifluoromethyl)pyrimidine) bears two fluorine atoms on the exocyclic methylene carbon—a CF₂H group—which, while not identical to a ring 3,3-difluoro substitution, introduces a C–H bond of reduced bond dissociation energy (~95 kcal/mol) that may serve as a metabolic soft spot for cytochrome P450-mediated oxidation [2]. The monofluoromethyl group (CH₂F), with its stronger C–H bonds (~101 kcal/mol), is comparatively less susceptible to oxidative metabolism, potentially conferring a longer metabolic half-life in hepatic microsome assays [2].

Metabolic stability Microsomal clearance Fluorine substitution

Molecular Weight Efficiency: Monofluoromethyl Linker Provides an 18 g/mol Weight Advantage Over the Difluoromethyl Analog

The molecular weight of 2-(azetidin-3-ylfluoromethyl)pyrimidine is 167.18 g/mol , which is 18.0 g/mol lower than that of its closest structural analog, 2-(azetidin-3-yldifluoromethyl)pyrimidine (185.17 g/mol) . This weight advantage stems from the replacement of one fluorine atom with a hydrogen atom on the methylene linker. In lead optimization campaigns, lower molecular weight correlates with improved ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy atom count) and enhances the probability of achieving oral bioavailability as predicted by Lipinski's Rule of Five and related composite desirability scores [1]. For fragment-based or lead-generation libraries where every heavy atom counts, the 18 g/mol difference can represent a meaningful advantage in maintaining ligand efficiency when the compound is elaborated into larger lead molecules. The TPSA (37.81 Ų) and hydrogen-bond donor/acceptor counts (1/3) are identical between the two compounds , indicating that the weight advantage is achieved without altering key polarity parameters.

Lead efficiency Molecular weight Fragment-based drug discovery

Regiochemical Scaffold Differentiation: The 3-Azetidinyl Attachment to Pyrimidine C2 Is Distinguished from Alternative Azetidinyl-Pyrimidine Regioisomers with Documented Kinase Selectivity Profiles

The specific regiochemistry of azetidine attachment at the pyrimidine C2 position via a fluoromethylene linker differentiates this compound from all other azetidinyl-pyrimidine regioisomers. Patent literature (EP4363058A1 and related filings) describes azetidinyl pyrimidines broadly as kinase inhibitors with utility in inflammatory eye diseases, including non-infectious uveitis [1]. Within this patent class, the C2-attached azetidinyl pyrimidines represent a distinct subseries from the more commonly explored C4- and C5-attached variants. Published SAR data for related 3-substituted azetidinyl-4,6-diaminopyrimidine scaffolds demonstrate that the position of azetidine attachment to the pyrimidine ring is a critical determinant of kinase selectivity: C4-attached azetidinyl pyrimidines yielded potent PDE4 inhibitors with in vivo activity in pulmonary inflammation models [2], while C5-attached variants have been linked to DLK (dual leucine zipper kinase) inhibition with reported Ki values of 281 nM for elaborated derivatives . The C2 attachment via the fluoromethylene spacer, as in 2-(azetidin-3-ylfluoromethyl)pyrimidine, offers a vector geometry orthogonal to both C4 and C5 attachment, projecting the azetidine ring into a distinct region of chemical space. This unique spatial presentation cannot be replicated by regioisomeric analogs, making the compound irreplaceable for SAR exploration targeting the C2-pyrimidine vector.

Regiochemistry Kinase selectivity Azetidine scaffold

Current Quantitative Evidence Gap: Explicit Statement on the Limitations of Available Comparator Data

A diligent search of the public scientific and patent literature (PubMed, Google Patents, BindingDB, PubChem, ZINC, and major vendor databases, conducted through May 2026) reveals that no primary research paper or granted patent has yet reported direct, head-to-head quantitative biological or pharmacokinetic data for 2-(azetidin-3-ylfluoromethyl)pyrimidine against a named comparator compound. The compound appears to be a relatively novel building block entering the commercial supply chain, and its differentiation currently rests on computational physicochemical predictions and class-level inferences drawn from structurally related azetidinyl-pyrimidine chemotypes [1][2]. The quantitative evidence presented in this guide should therefore be understood as the best available comparator-anchored information as of the search date. Procurement decisions that require experimentally measured IC₅₀, Kd, cellular activity, or in vivo PK data for this specific compound against a defined comparator will need to await the generation of such data, either through internal profiling or future publication. Users are strongly encouraged to request up-to-date certificates of analysis (CoA) and any unpublished biological profiling data directly from suppliers before committing to large-scale procurement.

Evidence gap Procurement diligence Data transparency

2-(Azetidin-3-ylfluoromethyl)pyrimidine – Evidence-Anchored Application Scenarios for Procurement and Research Use


Kinase Inhibitor Lead Generation: Exploring the C2-Pyrimidine Vector with a Conformationally Constrained Azetidine

For medicinal chemistry teams pursuing kinase inhibitor programs—particularly those targeting JAK family kinases, DLK, or other kinases with established azetidinyl-pyrimidine SAR—2-(azetidin-3-ylfluoromethyl)pyrimidine serves as a unique C2-attached azetidinyl-pyrimidine building block. Its regioisomeric differentiation from the C4- and C5-attached variants that dominate the published patent and journal literature (e.g., PDE4 inhibitors at C4 [1]; DLK inhibitors at C5 ) enables SAR exploration along an underexplored vector, potentially uncovering novel selectivity profiles against kinase panels. The compound's commercial availability at 98% purity (HPLC) [2] facilitates direct use in parallel synthesis or library production without additional purification.

Physicochemical Property Optimization: Using Monofluoromethyl as a Balanced Basicity and Lipophilicity Modulator

When a lead series suffers from either excessive basicity (azetidine pKa too high, causing poor permeability and lysosomal trapping) or insufficient basicity (difluoromethyl analog pKa too low, weakening critical ionic interactions), 2-(azetidin-3-ylfluoromethyl)pyrimidine offers an intermediate pKa profile [1]. Its computed LogP of 0.7066 , positioned between the non-fluorinated and difluoromethyl analogs, provides a starting point for fine-tuning lipophilicity without resorting to more drastic structural changes. The predicted high microsomal stability of monofluorinated azetidines [2] further supports its use in programs where metabolic soft-spot mitigation is a priority.

Fragment-Based Drug Discovery (FBDD): A Low-Molecular-Weight Fluorinated Entry Point

With a molecular weight of 167.18 g/mol, 2-(azetidin-3-ylfluoromethyl)pyrimidine falls within the acceptable fragment range (MW < 300) and provides a 9.7% weight advantage (18 g/mol) over its difluoromethyl analog [1]. This weight efficiency, combined with its favorable TPSA (37.81 Ų), single H-bond donor, and three H-bond acceptors [1], makes it well-suited for fragment screening libraries. The fluorine atom provides a convenient ¹⁹F NMR handle for hit detection in fragment-based screens using ¹⁹F-based ligand-observed NMR methods.

Intellectual Property Generation: Differentiating from Prior Art Azetidinyl-Pyrimidine Chemotypes

The published patent landscape for azetidinyl pyrimidines is dominated by C4- and C5-attached variants, as evidenced by EP4363058A1 and the Provins et al. (2007) literature [1]. The C2 attachment via a monofluoromethylene linker represents a structurally distinct chemotype with a different vector geometry compared to the prior art. Incorporating 2-(azetidin-3-ylfluoromethyl)pyrimidine as a key intermediate in a proprietary synthesis route may therefore strengthen the composition-of-matter patentability of derived final compounds, particularly when combined with novel kinase selectivity data generated during lead optimization.

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